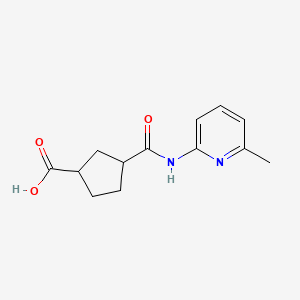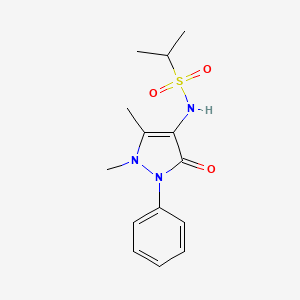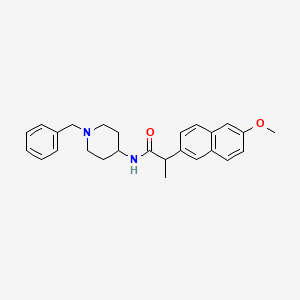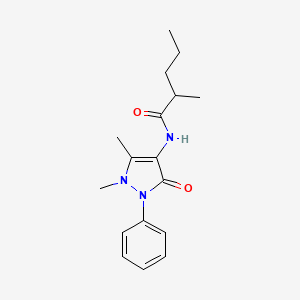
3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a cyclopentanecarboxylic acid moiety linked to a 6-methylpyridin-2-yl group through a carbamoyl linkage. The presence of the pyridine ring and the cyclopentane ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves the reaction of 6-methylpyridin-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
Piperidine derivatives: These compounds share a similar heterocyclic structure and are known for their pharmacological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also possess a pyridine ring and are investigated for their therapeutic potential.
Uniqueness
3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to its specific combination of a cyclopentanecarboxylic acid moiety and a 6-methylpyridin-2-yl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[(6-methylpyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-3-2-4-11(14-8)15-12(16)9-5-6-10(7-9)13(17)18/h2-4,9-10H,5-7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILAQXYMBWIHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B603499.png)
![4-[5-({2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603501.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)
![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)
![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)
![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)
